Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate
Description
Properties
CAS No. |
920511-27-9 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl 1-(4-formylphenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12-14-7-8-15(12)11-5-3-10(9-16)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
YTYPMCCZABVDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
One of the most common methods for synthesizing this compound involves the condensation of 4-formylbenzoic acid with ethyl imidazole-2-carboxylate under acidic conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
- Reactants: 4-formylbenzoic acid + ethyl imidazole-2-carboxylate
- Conditions: Acidic medium, presence of dehydrating agent
- Product: Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate
Alkylation Method
Another approach includes the alkylation of ethyl imidazole-2-carboxylate with a suitable halide, such as 4-formylbenzyl halide. This method can also be performed under basic conditions to enhance nucleophilicity.
- Reactants: Ethyl imidazole-2-carboxylate + 4-formylbenzyl halide
- Conditions: Basic medium (e.g., NaOH)
- Product: this compound
Use of Continuous Flow Reactors
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, improve yields, and ensure consistent product quality. This method allows for better heat management and mass transfer, leading to enhanced reaction kinetics.
To maximize the yield and purity of this compound, several optimization strategies can be applied:
Catalyst Selection
The choice of catalyst significantly impacts the reaction outcomes. For instance, using Raney nickel instead of palladium on carbon has been shown to reduce side reactions such as dehalogenation during hydrogenation processes.
Solvent Effects
The solvent used in the reaction can influence both the rate and selectivity of the synthesis. Ethanol has been found to enhance intermediate stability compared to water, thereby reducing byproduct formation.
Monitoring Reaction Progress
Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) allows researchers to monitor the formation of intermediates in real-time, enabling timely adjustments to reaction conditions to optimize yields.
This compound is versatile and can undergo various chemical transformations:
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate in alkaline medium | Ethyl 1-(4-carboxyphenyl)-1H-imidazole-2-carboxylate |
| Reduction | Sodium borohydride or lithium aluminum hydride | Ethyl 1-(4-hydroxymethylphenyl)-1H-imidazole-2-carboxylate |
| Electrophilic Substitution | Nitrating mixture (HNO3/H2SO4) | Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate |
The preparation methods for this compound are multifaceted, involving condensation reactions, alkylation methods, and advanced techniques such as continuous flow synthesis. Optimizing these methods through careful selection of reagents, catalysts, and solvents can lead to significant improvements in yield and purity, making this compound a valuable target in organic synthesis and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ethyl 1-(4-carboxyphenyl)-1H-imidazole-2-carboxylate.
Reduction: Ethyl 1-(4-hydroxymethylphenyl)-1H-imidazole-2-carboxylate.
Substitution: Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate or Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate is its potential as an anticancer agent. Research has indicated that certain imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Imidazole derivatives are known for their ability to act as enzyme inhibitors. Specifically, they can inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. The design of this compound may allow for selective inhibition of specific enzyme targets, making it a candidate for drug development aimed at treating conditions like erectile dysfunction or pulmonary hypertension .
Organic Synthesis
Building Block in Synthesis
this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its formyl group can be utilized in various reactions, such as nucleophilic additions and condensation reactions, to create diverse chemical entities. This versatility makes it an essential intermediate in organic synthesis pathways .
Synthesis of Heterocycles
The compound can also facilitate the synthesis of other heterocyclic compounds. By undergoing cyclization reactions, this compound can lead to the formation of new imidazole derivatives or fused ring systems that may exhibit enhanced biological activities .
Material Science
Polymer Chemistry
In material science, derivatives of imidazole are being explored for their potential use in polymer chemistry. This compound could be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting their normal function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key structural analogs, highlighting substituent variations and their implications:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-chlorobenzyl substituent () increases the compound’s stability and electron deficiency, favoring interactions in biological targets like LXRβ . In contrast, the 4-formylphenyl group (target compound) offers a reactive site for Schiff base formation or nucleophilic additions .
- Positional Isomerism : Moving the carboxylate from position 2 to 4 () significantly alters dipole moments and hydrogen-bonding capabilities, affecting solubility and crystallinity .
Biological Activity
Introduction
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate (CAS Number: 33543-78-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 233.2 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 176-178 °C |
| Boiling Point | 269.5 ± 23.0 °C at 760 mmHg |
| LogP | 0.52 |
This compound is characterized by its imidazole ring and a formylphenyl substituent, contributing to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Notably, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.
Key Findings:
- In vitro studies demonstrated that this compound induced apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2. Specifically, it increased Bax levels while decreasing Bcl-2 levels, leading to enhanced apoptotic signaling pathways .
- The compound exhibited an IC₅₀ value of approximately 18.53 µM against HeLa cells, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
The mechanism by which this compound exerts its antitumor effects involves:
- Induction of Apoptosis: The compound triggers apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors .
- Selectivity for Tumor Cells: Research indicates that the compound possesses a selectivity index indicating a significantly higher tolerance in normal cells compared to tumor cells, suggesting potential for reduced side effects during treatment .
Study on Antiproliferative Effects
A study published in Molecules evaluated the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated:
- The compound exhibited superior activity compared to traditional chemotherapeutics.
- It was particularly effective in inducing cell death in HeLa cells with an apoptosis rate significantly higher than that induced by standard treatments .
Comparative Analysis with Other Compounds
| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 18.53 | HeLa | Induces apoptosis via Bax/Bcl-2 modulation |
| 5-Fluorouracil (5-FU) | ~20 | HeLa | Inhibits DNA synthesis |
| Methotrexate (MTX) | ~25 | HeLa | Inhibits dihydrofolate reductase |
Q & A
Q. Advanced
- X-ray Crystallography : SHELX software (SHELXL for refinement) is widely used for small-molecule structures. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .
- Validation : The R factor (<5%) and Goodness-of-Fit (1.0–1.2) are critical metrics. Structure validation tools like PLATON check for missed symmetry or disorder .
Example: A related imidazole derivative (1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) was resolved with R₁ = 0.044 using SHELXL-97 .
How to resolve discrepancies between spectroscopic data and computational models?
Q. Advanced
- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.29 ppm for aromatic protons ) with DFT-calculated values.
- Crystallographic Validation : Overlay experimental (X-ray) and computed (Mercury) structures to identify conformational mismatches .
- Dynamic Effects : Account for solvent or temperature-induced shifts in computational models (e.g., DMF vs. ethanol solvent effects) .
What computational methods predict the compound’s reactivity for further functionalization?
Q. Advanced
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the formyl group’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack .
- Docking Studies : Screen interactions with biological targets (e.g., antifungal activity via imidazole ring coordination ).
What strategies enable selective modification of the formyl group?
Q. Basic
- Reductive Amination : React with primary amines (e.g., benzylamine) under H₂/NaBH₄ to form Schiff bases .
- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to hydroxymethyl groups using NaBH₄ .
How to address low yields in imidazole cyclization steps?
Q. Advanced
- Base Optimization : NaOH (2 equiv.) outperforms weaker bases (Na₂CO₃) in cyclization efficiency (88% vs. <50% yield) .
- Temperature Control : Maintain 45°C to avoid kinetic trapping of intermediates .
What are the applications of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
